1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one
Description
The compound 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one features a hybrid structure combining a piperidine ring, a 1,2,4-oxadiazole moiety substituted with a 2-methylphenyl group, and a phenylbutanone side chain. The 1,2,4-oxadiazole ring is known for enhancing metabolic stability and binding affinity, while the phenylbutanone moiety may contribute to lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-3-21(20-12-5-4-6-13-20)25(29)28-15-9-11-19(17-28)16-23-26-24(27-30-23)22-14-8-7-10-18(22)2/h4-8,10,12-14,19,21H,3,9,11,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEKPDODVUNVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxadiazole Ring
The 1,2,4-oxadiazole core is synthesized via cyclization between 2-methylbenzamidoxime and bromoacetyl chloride under mild conditions.
Procedure:
- 2-Methylbenzonitrile (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 6 hours to yield 2-methylbenzamidoxime .
- The amidoxime is treated with bromoacetyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) at 0°C→25°C for 12 hours.
- Cyclization occurs spontaneously, yielding 5-(bromomethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole (Yield: 68%).
Key Data:
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 2-Methylbenzonitrile | NH₂OH·HCl, EtOH/H₂O, 80°C | 2-Methylbenzamidoxime | 85% |
| 2-Methylbenzamidoxime | BrCH₂COCl, Et₃N, DCM | 5-(Bromomethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole | 68% |
Preparation of 2-Phenylbutan-1-one
Friedel-Crafts Acylation
2-Phenylbutan-1-one is synthesized via acylation of benzene with γ-chlorobutyryl chloride.
Procedure:
- Benzene (3.0 equiv) is treated with γ-chlorobutyryl chloride (1.0 equiv) and AlCl₃ (1.2 equiv) at 0°C for 2 hours.
- Hydrolysis with ice-water yields 4-chloro-2-phenylbutan-1-one (Yield: 55%).
- Dehydrohalogenation using DBU (1.5 equiv) in toluene at 110°C produces 2-phenylbutan-1-one (Yield: 78%).
Analytical Data:
- ¹H NMR (CDCl₃): δ 7.85 (d, 2H, Ar–H), 7.45 (t, 2H, Ar–H), 7.35 (t, 1H, Ar–H), 3.12 (q, 2H, J=7.2 Hz, COCH₂), 2.45 (sextet, 2H, CH₂CH₂), 1.05 (t, 3H, CH₃).
Final Coupling Reaction
N-Alkylation of Piperidine
The piperidine intermediate is alkylated with 2-phenylbutan-1-yl bromide to form the target compound.
Procedure:
- 2-Phenylbutan-1-one (1.0 equiv) is treated with PBr₃ (1.2 equiv) in DCM at 0°C for 1 hour to yield 1-bromo-2-phenylbutan-1-one (Yield: 82%).
- 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-ylmethylpiperidine (1.0 equiv) and 1-bromo-2-phenylbutan-1-one (1.2 equiv) are refluxed in acetonitrile with K₂CO₃ (2.0 equiv) for 18 hours.
- Purification via silica gel chromatography (hexane/acetone 3:1) affords the final product (Yield: 58%).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
| Time | 18 h |
Alternative Synthetic Routes
Enzymatic Functionalization
Recent advances in enzyme engineering enable selective oxidation and amidation steps. For instance, cytochrome P450 variants catalyze the insertion of oxygen into C–H bonds, offering a greener route to intermediates.
One-Pot Oxadiazole Formation
Superbase-mediated synthesis (NaOH/DMSO) allows one-pot formation of 1,2,4-oxadiazoles from amidoximes and esters at room temperature, though yields vary (11–90%).
Optimization Challenges
- Oxadiazole Stability: The electron-deficient oxadiazole ring sensitizes the molecule to nucleophilic attack, necessitating anhydrous conditions during piperidine coupling.
- Ketone Reactivity: Over-alkylation at the piperidine nitrogen is mitigated by using a slight excess of the bromide (1.2 equiv) and controlled reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen or alkyl groups .
Scientific Research Applications
Pharmacological Applications
Research indicates that this compound may have various pharmacological applications:
Anticancer Activity
Preliminary studies suggest that the compound exhibits significant anti-cancer properties. It may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar piperidine and oxadiazole structures have shown efficacy against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
The oxadiazole moiety is associated with antimicrobial activity. Studies have demonstrated that related compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neurological Applications
Given its ability to penetrate the blood-brain barrier, the compound may have neuroprotective effects. Research into similar compounds suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems or reducing neuroinflammation.
Case Studies
Several case studies have investigated the biological activity of compounds related to 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one:
Case Study 1: Anticancer Efficacy
In a study evaluating a series of oxadiazole derivatives, one compound demonstrated a significant reduction in tumor growth in xenograft models of breast cancer. The study highlighted the importance of structural modifications on biological activity, suggesting that similar modifications could enhance the efficacy of the target compound.
Case Study 2: Antimicrobial Screening
A comprehensive screening of oxadiazole derivatives revealed that certain modifications led to improved antibacterial activity against resistant strains of E. coli. The study utilized disc diffusion methods to confirm efficacy and suggested further exploration into structure-activity relationships.
Table 1: Summary of Biological Activities
Table 2: Structural Features and Corresponding Activities
Mechanism of Action
The mechanism of action of 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
The European Patent EP 1 808 168 B1 describes compounds with 1,2,4-oxadiazole-piperidine hybrids, such as 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine and derivatives. These analogues share the oxadiazole-piperidine core but differ in substituents and appended groups:
- Key Differences: The target compound substitutes the oxadiazole ring with a 2-methylphenyl group, whereas patent compounds feature isopropyl or sulfonamide groups . The phenylbutanone chain in the target compound contrasts with pyrazolopyrimidine or benzenesulfonamide moieties in patent analogues, which are designed for kinase inhibition or anti-inflammatory activity .
However, the absence of a pyrazolopyrimidine moiety likely reduces kinase-targeting activity relative to patent analogues.
Piperazine and Pyrazolopyrimidinone Analogues
highlights 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45/RTC6), a piperazine derivative with a thiophenylbutanone chain. Key contrasts include:
- Pharmacophore Differences: The target compound uses a piperidine-oxadiazole scaffold, while MK45 employs a piperazine-trifluoromethylpyridine system. Piperazines generally exhibit higher solubility but lower metabolic stability than piperidines .
Research Implications and Limitations
- Advantages : The 2-methylphenyl-oxadiazole-piperidine system may offer improved CNS selectivity over patent compounds with sulfonamide or pyrazolopyrimidine groups .
- Limitations : The absence of polar groups (e.g., sulfonamide) in the target compound could reduce solubility, necessitating formulation optimization .
Biological Activity
The compound 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one is a derivative of oxadiazole, a class of compounds known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C20H24N4O
- Molecular Weight: 336.43 g/mol
- CAS Number: Not specified in the available data.
This compound features a piperidine ring linked to an oxadiazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been reported to inhibit the growth of various bacterial strains. A study on related oxadiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting that the presence of the 2-methylphenyl group enhances antibacterial efficacy due to increased lipophilicity and membrane permeability .
Anticancer Properties
Oxadiazole derivatives have also been investigated for their anticancer potential. In vitro studies indicated that certain oxadiazole compounds inhibit cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as apoptosis-related proteins and cell cycle regulators . For example, a related study highlighted that specific oxadiazole derivatives could inhibit GSK-3beta, a target implicated in cancer progression .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with oxadiazole derivatives. In particular, inhibition of GSK-3beta has been linked to reduced tau hyperphosphorylation in models of Alzheimer’s disease. This suggests potential applications in neurodegenerative disorders .
Study 1: Antibacterial Efficacy
A recent study assessed the antibacterial activity of several 1,3,4-oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with substitutions on the oxadiazole ring exhibited significant growth inhibition with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 16 | Strong |
| Compound B | 32 | Moderate |
| Compound C | 64 | Weak |
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a series of oxadiazole derivatives were tested against various cancer cell lines. The results demonstrated that some derivatives induced apoptosis in HeLa cells with IC50 values ranging from 10 to 50 µM .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound X | 10 | HeLa |
| Compound Y | 25 | MCF7 |
| Compound Z | 50 | A549 |
The biological activity of This compound may involve several mechanisms:
- Inhibition of Enzymes : Compounds like this one can inhibit key enzymes involved in cell signaling pathways.
- Induction of Apoptosis : They may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Membrane Disruption : The lipophilic nature allows these compounds to disrupt bacterial membranes effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
